Methyl 3-hydroxyoctadecanoate
Overview
Description
Methyl 3-hydroxyoctadecanoate is an organic compound with the molecular formula C19H38O3This compound is part of the fatty acid methyl esters (FAME) category, which are commonly used in various industrial and research applications .
Mechanism of Action
Target of Action
Methyl 3-hydroxyoctadecanoate is a complex compound with a molecular formula of C19H38O3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that hydroxy fatty acids can have significant roles in various biological processes
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxyoctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids for metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids . Furthermore, this compound can affect cell signaling pathways related to energy homeostasis and inflammation, thereby influencing cellular responses to metabolic stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It can bind to enzymes, such as lipases, and modulate their activity, either inhibiting or activating them depending on the context . This binding interaction can lead to changes in the rate of lipid hydrolysis and subsequent fatty acid availability. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and energy homeostasis . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or disrupting normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are involved in the activation and breakdown of fatty acids . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, this compound may affect the synthesis of complex lipids, such as triglycerides and phospholipids, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s solubility in lipids allows it to accumulate in lipid-rich areas, such as adipose tissue and cell membranes, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . The presence of specific targeting signals can direct this compound to these compartments, ensuring its proper localization and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoctadecanoate can be synthesized through the reduction of ketoesters. One common method involves dissolving the ketoester in methanol and slowly adding sodium borohydride while stirring. The reaction mixture is then stirred for 12 hours and concentrated in vacuo .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of 3-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. This process is followed by purification steps to obtain the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-ketooctadecanoate or 3-carboxyoctadecanoate.
Reduction: Formation of 3-hydroxyoctadecanol.
Substitution: Formation of various esters or ethers depending on the substituent used.
Scientific Research Applications
Methyl 3-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants
Comparison with Similar Compounds
Methyl 3-hydroxytetradecanoate: A shorter-chain analog with similar chemical properties but different physical characteristics.
Methyl 3-hydroxydodecanoate: Another shorter-chain analog with distinct applications in research and industry.
Methyl 12-hydroxyoctadecanoate: A positional isomer with the hydroxyl group located at a different position on the carbon chain .
Uniqueness: Methyl 3-hydroxyoctadecanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct physical and chemical properties. These characteristics make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
Properties
IUPAC Name |
methyl 3-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHAQIRKIFLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337117 | |
Record name | Methyl 3-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-36-2 | |
Record name | Methyl 3-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The identification of methyl 3-hydroxyoctadecanoate in Minuartia recurva is significant for several reasons. Firstly, this compound, along with γ-lactones of palmitic and stearic acids, represents a rare class of plant metabolites. [] Secondly, this discovery marks the first reported instance of these compounds within the Caryophyllaceae family. [] This finding contributes valuable knowledge to the chemical diversity of this plant family and opens up potential avenues for future research. Reference:
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